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Introduction:

DNDI-8219, chemically known as (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-

imidazo[2,1-b][1][2]oxazine, is a promising lead compound for the treatment of visceral

leishmaniasis (VL). Its development emerged from extensive structure-activity relationship

(SAR) studies aimed at optimizing a series of nitroimidazooxazines, initially explored for their

antitubercular properties. This document provides an in-depth technical overview of the SAR

studies that led to the identification of DNDI-8219, focusing on the quantitative data,

experimental methodologies, and the logical progression of the research.

The optimization effort for VL was largely guided by in vitro assays against Leishmania

donovani in a mouse macrophage-based system and subsequent in vivo efficacy evaluations in

mouse and hamster models.[1][3] The journey to DNDI-8219 involved the screening of a large

library of pretomanid analogues, followed by systematic synthetic modifications to improve

potency, solubility, pharmacokinetic properties, and safety profiles.[3][4]

Lead Identification and Optimization Workflow
The following diagram illustrates the general workflow from initial screening to the identification

of DNDI-8219 as a lead candidate.
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Caption: Drug discovery workflow for DNDI-8219.
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Quantitative Structure-Activity Relationship Data
The SAR studies involved the systematic modification of the nitroimidazooxazine scaffold at

various positions. The following tables summarize the key findings from these investigations,

presenting the chemical structures and corresponding biological data.

Table 1: SAR of the Nitroimidazooxazine Core and Side Chain Modifications

Compoun
d

R X
L. inf
IC50 (µM)

T. cruzi
IC50 (µM)

T. brucei
IC50 (µM)

MRC-5
CC50
(µM)

S-1

(Pretomani

d)

H O >10 >10 0.09 >64

S-2 (TBA-

354)
F O 1.2 2.5 0.01 >64

R-6 (DNDI-

8219)
H O 0.08 0.25 0.003 >64

R-136 H O 0.11 0.32 0.004 >64

14 H CH2 2.5 >10 0.03 >64

22 H S 0.63 5.0 0.01 >64

23 H SO2 >10 >10 0.13 >64

32 H OCH2 0.32 1.6 0.01 >64

33 H SCH2 0.25 2.5 0.01 >64

39 H O(CH2)2 0.20 1.3 0.01 >64

40 H S(CH2)2 0.16 1.0 0.01 >64

47 H N(Me) 0.13 0.8 0.01 >64

Data extracted from extensive SAR studies on kinetoplastids.[1][3]
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Experimental Protocols
Detailed methodologies were crucial for the evaluation of the synthesized compounds. The key

assays are described below.

In Vitro Antileishmanial Activity Assay (L. donovani
Amastigotes)
This assay was a primary tool for guiding the lead optimization work.[1][3]

Cell Culture: Mouse peritoneal macrophages are harvested and seeded in 96-well plates.

Infection: Macrophages are infected with L. donovani amastigotes expressing luciferase.

Compound Treatment: A serial dilution of the test compounds is added to the infected cells

and incubated for 72 hours.

Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is

added. The luminescence, which is proportional to the number of viable amastigotes, is

measured using a luminometer.

Data Analysis: The IC50 values are calculated from the dose-response curves.

In Vivo Efficacy in the Mouse Model of Visceral
Leishmaniasis
Promising compounds were advanced to this in vivo model.[1]

Infection: BALB/c mice are infected intravenously with L. donovani amastigotes.

Treatment: Treatment with the test compounds is initiated at a specified time post-infection

and administered orally for a defined period (e.g., 5 days).

Parasite Burden Determination: At the end of the treatment period, the animals are

euthanized, and the livers are excised. The parasite burden is determined by stamping the

liver onto a slide, staining with Giemsa, and counting the number of amastigotes per 500

host cell nuclei.
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Efficacy Calculation: The percentage of parasite inhibition is calculated by comparing the

parasite burden in the treated groups to that in the vehicle-treated control group.

In Vivo Efficacy in the Hamster Model of Visceral
Leishmaniasis
This more stringent model was used for the final evaluation of the best lead compounds.[1]

Infection: Golden hamsters are infected intracardially with L. infantum amastigotes.

Treatment: Oral administration of the test compounds is initiated at a later stage of infection

(e.g., day 28 post-infection) for a specified duration.

Parasite Burden Assessment: At the end of the study, the animals are euthanized, and the

parasite burden in the liver, spleen, and bone marrow is determined using methods similar to

the mouse model.

Efficacy Analysis: The reduction in parasite load in treated animals is compared to the control

group to determine the efficacy of the compound.

Synthesis of DNDI-8219 (R-6)
The synthesis of the enantiomerically pure DNDI-8219 was a key chemical challenge. The

following diagram outlines a synthetic approach.
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Caption: Synthetic pathway to DNDI-8219 isomer.
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Mechanism of Action
The mechanism of action of DNDI-8219 is believed to be similar to other nitroimidazooxazines.

It is a prodrug that requires activation by a parasite-specific nitroreductase (NTR).[1][3] Studies

on related compounds suggest that the activity is triggered by a novel flavin mononucleotide-

dependent NADH oxidoreductase (NTR2) in Leishmania, not the type I nitroreductase (NTR1)

that activates other nitroheterocyclic drugs like fexinidazole.[1][3] This distinct mechanism of

activation presents an opportunity for combination therapy with other antileishmanial agents.[1]

Conclusion
The discovery of DNDI-8219 is a testament to a systematic and well-guided drug discovery

program. The extensive SAR studies successfully identified a compound with potent and

broad-spectrum antileishmanial activity, favorable pharmacokinetic properties, and a good

safety profile. The detailed experimental protocols and the logical progression of the research

provide a valuable case study for the development of new treatments for neglected diseases.

Further preclinical and clinical development of DNDI-8219 is warranted to establish its full

therapeutic potential for the treatment of visceral leishmaniasis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Structure-Activity Relationship
Studies of DNDI-8219]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13438446#dndi-8219-structure-activity-relationship-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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